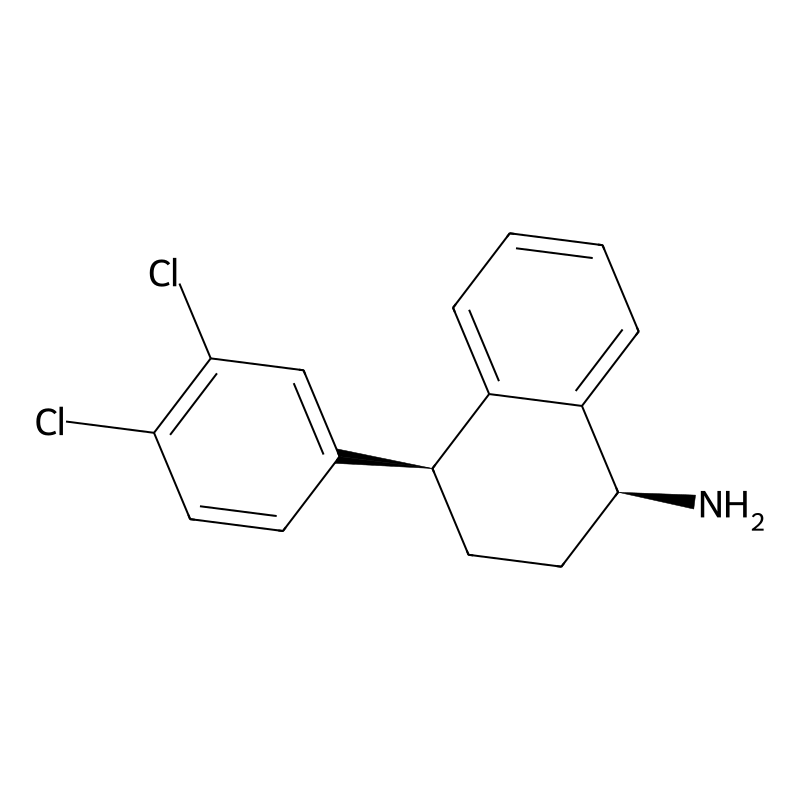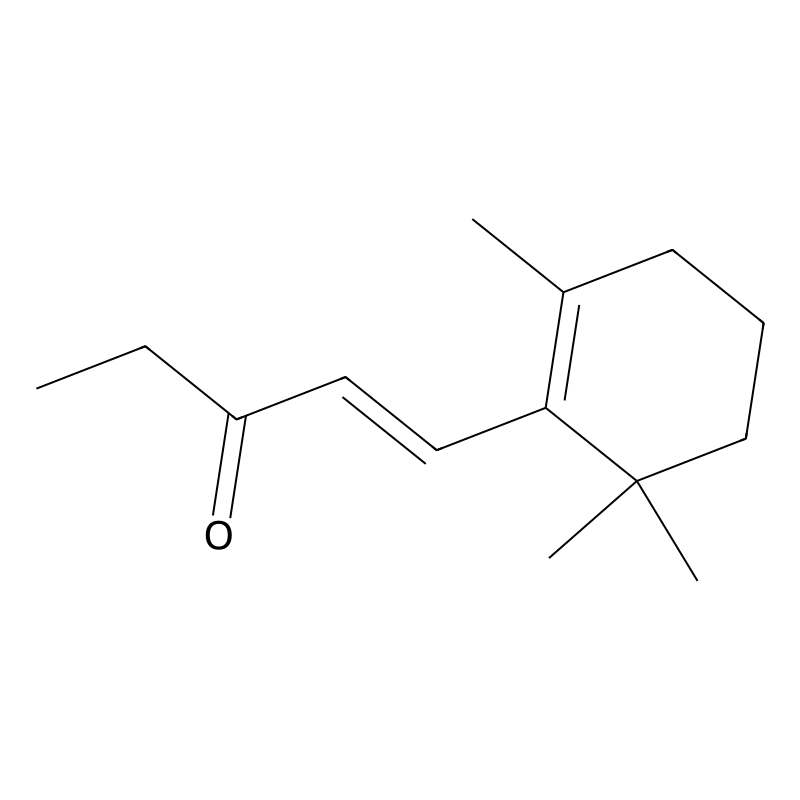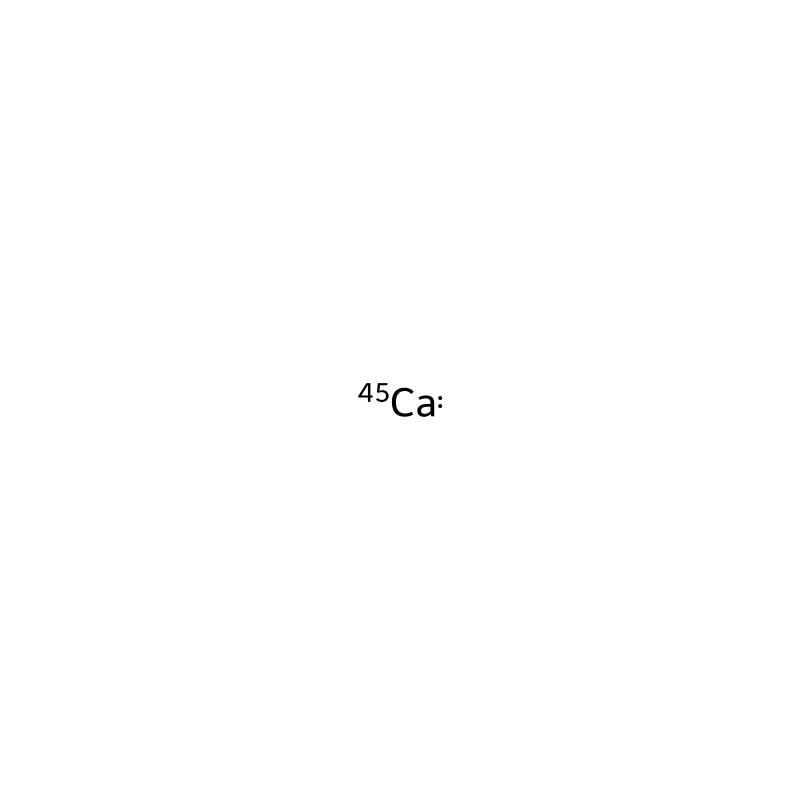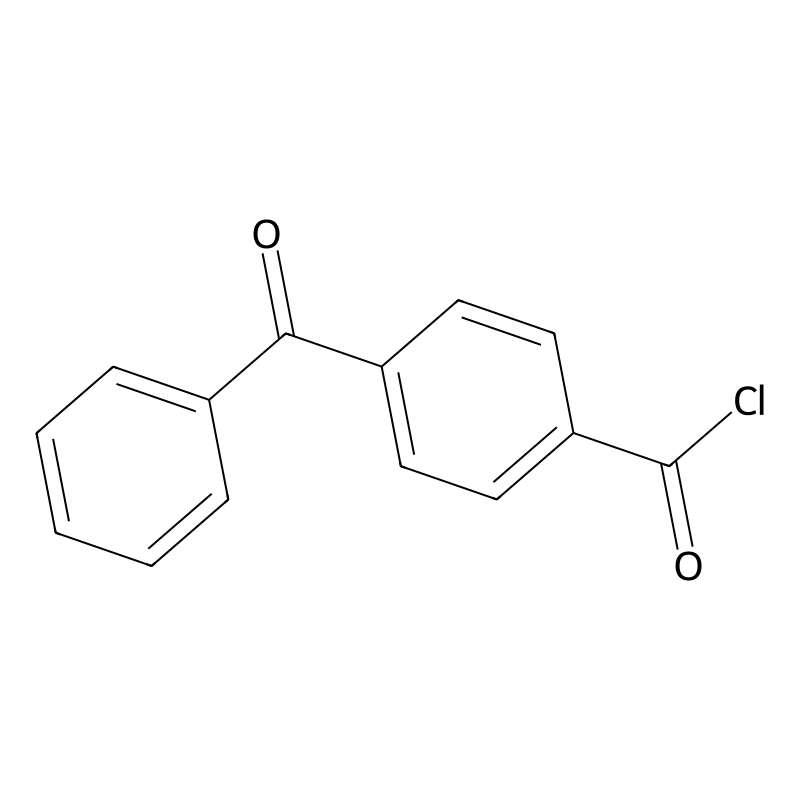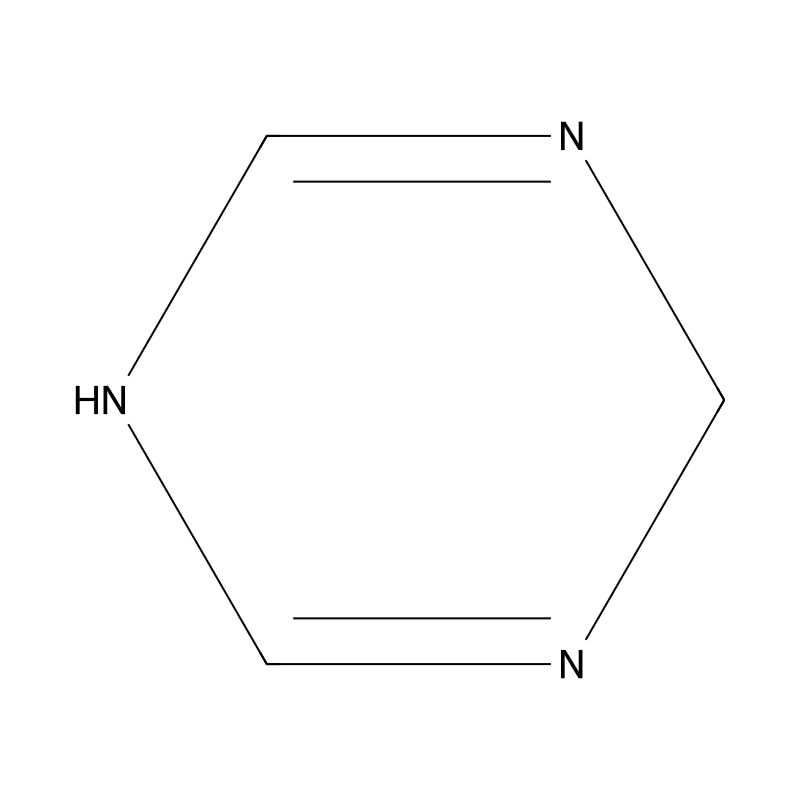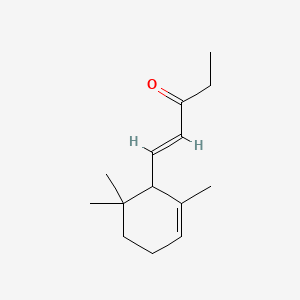PD0325901
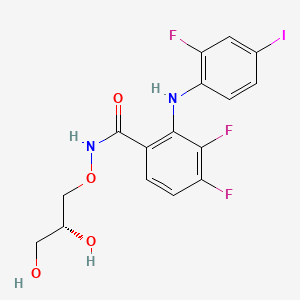
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Mechanism of Action
Trametinib is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and MEK2 [1]. MEK proteins are part of a signaling pathway crucial for cell growth and proliferation. By inhibiting MEK, Trametinib disrupts this pathway, hindering uncontrolled cell division observed in cancer cells [1].
Here's a link to a scientific publication for further details on the mechanism of action: [1] N-(2,3-Dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide (GSK1120212), a potent inhibitor of ERK signaling in melanoma ()
Applications in Cancer Research
Trametinib is being actively researched for its potential to treat various cancers. Here are some specific examples:
- Melanoma: Studies have shown that Trametinib, in combination with BRAF inhibitors, is effective in treating BRAF-mutant melanoma, an aggressive form of skin cancer [2].[2] Dabrafenib (GSK2118436) and Trametinib (GSK1120212) in BRAF-mutated metastatic melanoma: a randomized, double-blind phase III trial ()
- Non-small cell lung cancer (NSCLC): Research is ongoing to evaluate the efficacy of Trametinib in combination with other drugs for the treatment of NSCLC [3].[3] Trametinib in combination with osimertinib or erlotinib for KRAS-mutant advanced non-small-cell lung cancer: a phase II open-label trial (AURA31) ()
It's important to note that these are just a few examples, and Trametinib is being explored for the treatment of other malignancies as well.
Additional Research Areas
Beyond its use in targeted cancer therapies, Trametinib is also being investigated for its potential role in:
- Understanding cancer progression: Researchers are using Trametinib to study the signaling pathways involved in cancer development and metastasis [4].[4] MEK1/2 inhibition by trametinib affects metastasis by altering TSP-1 expression ()
- Developing new combination therapies: Scientists are exploring the potential benefits of combining Trametinib with other drugs to create more effective cancer treatments [5].[5] Combined inhibition of MEK and PI3K/mTOR signaling pathways: a therapeutic strategy for melanoma ()
PD0325901 is a potent small molecule inhibitor specifically targeting mitogen-activated protein kinase (MAPK/ERK kinase, commonly referred to as MEK). Its chemical structure is characterized by the formula C₁₆H₁₄F₃IN₂O₄, with a molecular weight of 482.19 g/mol and a CAS number of 391210-10-9. This compound is recognized for its potential antineoplastic (anti-cancer) activity, primarily through the inhibition of the MEK pathway, which is crucial in regulating cell proliferation, survival, and differentiation in response to extracellular signals. PD0325901 selectively binds to MEK, leading to decreased phosphorylation and activation of extracellular signal-regulated kinases (ERKs), thereby inhibiting tumor cell proliferation .
- Formation of the benzamide moiety: This includes the introduction of fluorine and iodine substituents.
- Alkylation: The introduction of the dihydroxypropoxy group is critical for enhancing solubility and biological activity.
- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity greater than 95% .
The biological activity of PD0325901 has been extensively studied in preclinical models. It exhibits significant anti-tumor effects in various cancer types, including melanoma and head and neck squamous cell carcinoma. For instance, it has been shown to overcome resistance to other therapeutic agents such as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . Furthermore, in vivo studies indicate that PD0325901 effectively impairs tumor growth in xenograft models, demonstrating a 60%-65% inhibition rate when administered at a dosage of 50 mg/kg per day over 21 days .
PD0325901 has significant applications in cancer research due to its ability to inhibit MEK/ERK signaling pathways. Key applications include:
- Cancer Treatment: It is primarily researched for its potential use in treating various cancers, particularly those with mutations in the RAS or RAF genes.
- Stem Cell Research: PD0325901 has been utilized alongside other inhibitors to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells .
- Combination Therapies: Its efficacy in overcoming resistance mechanisms makes it a candidate for combination therapies with other targeted agents .
Interaction studies have revealed that PD0325901 can enhance the effects of other therapeutic agents. For instance:
- Combination with PI3K/mTOR inhibitors: Studies indicate that PD0325901 can potentiate anti-tumor effects when used alongside PI3K/mTOR inhibitors, particularly in head and neck squamous cell carcinoma models .
- Impact on Tumor Microenvironment: PD0325901 also influences cytokine production and angiogenesis factors such as IL-8 and VEGF, indicating its broader impact on tumor biology beyond mere proliferation inhibition .
Several compounds share structural or functional similarities with PD0325901. Below is a comparison highlighting their unique features:
PD0325901 stands out due to its high selectivity for MEK and its ability to overcome resistance mechanisms observed with other inhibitors.
PD0325901, also known as mirdametinib, is a synthetic small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK). Its systematic IUPAC name is N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide. The molecular formula is C₁₆H₁₄F₃IN₂O₄, with a molecular weight of 482.19 g/mol.
The compound features a benzamide core substituted with:
- Two fluorine atoms at positions 3 and 4 of the benzene ring.
- A 2-fluoro-4-iodophenylamino group at position 2.
- An (R)-2,3-dihydroxypropoxy side chain at the amide nitrogen.
The stereochemistry of the dihydroxypropoxy group ((2R)-configuration) is critical for MEK binding and inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃IN₂O₄ |
| Molecular Weight | 482.19 g/mol |
| CAS Registry Number | 391210-10-9 |
| Key Functional Groups | Benzamide, fluoro, iodo, dihydroxypropoxy |
Synthetic Pathways for PD0325901 Production
The synthesis of PD0325901 involves a multi-step process optimized for scalability and yield:
Triflation of Precursor:
A trifluoromethanesulfonyl (triflate) group is introduced to a substituted anthranilic acid derivative using trifluoromethanesulfonic anhydride and a tertiary amine base (e.g., triethylamine) in toluene at low temperatures (−15°C to 5°C).Hydroxylamine Coupling:
The triflate intermediate undergoes nucleophilic substitution with N-hydroxyphthalimide, followed by deprotection using aqueous ammonia to yield O-{[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}hydroxylamine.Amide Bond Formation:
The final step involves coupling the hydroxylamine derivative with 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid using thionyl chloride (SOCl₂) in toluene. The reaction proceeds via an acid chloride intermediate, followed by crystallization to isolate PD0325901.
Key Reaction Conditions:
- Solvents: Toluene, acetone.
- Catalysts/Reagents: Thionyl chloride, potassium carbonate.
- Yield: ~58% after crystallization.
Structural Analogs and Derivatives
PD0325901 belongs to a class of benzhydroxamate MEK inhibitors. Notable analogs include:
CI-1040 (PD184352):
PD318088:
ATR-002:
Modifications to the hydroxamate side chain (e.g., dihydroxypropoxy in PD0325901) improve solubility and microsomal stability compared to earlier analogs like CI-1040. These changes retain sub-nanomolar inhibition of MEK1/2 (IC₅₀ = 0.33 nM), making PD0325901 a second-generation clinical candidate with enhanced pharmaceutical properties.
Metabolism
PD0325901 undergoes extensive hepatic metabolism through multiple enzymatic pathways. The primary metabolic pathway involves formation of PD-0315209, a carboxylic acid metabolite that represents the major circulating metabolite [1] [2] [3]. This metabolite demonstrates significantly reduced pharmacological activity, contributing only approximately 3% of the parent compound's MEK inhibitory activity [7].
The metabolite-to-parent AUC ratios in clinical studies range from 0.4 to 1.8, indicating variable but substantial metabolite formation [2]. In rat studies, the carboxylic acid metabolite AUC values ranged from 18% to 40% of the parent compound [1]. Additional minor metabolites include PD-0326116 and various hydroxylated derivatives formed through cytochrome P450-mediated oxidation [8] [9].
Hepatic metabolism appears to involve multiple cytochrome P450 isoenzymes, with evidence suggesting involvement of CYP3A4 and other oxidative enzymes [9]. The metabolic pathway also includes Phase II conjugation reactions, producing glucuronide conjugates that are subsequently eliminated [10].
Excretion
Urinary excretion of unchanged PD0325901 is minimal, accounting for only 1.63% to 5.98% of the administered dose [8] [11]. The majority of drug elimination occurs through hepatic metabolism followed by biliary excretion, with metabolites being excreted primarily in feces [1]. Urinary excretion of the major metabolites PD-0315209 and PD-0326116 is also minimal, suggesting that biliary elimination is the predominant route for both parent compound and metabolites [8].
The elimination half-life of PD0325901 in humans averages 7.7 hours with a range of 5.0 to 9.9 hours [12]. This relatively short half-life necessitates twice-daily dosing to maintain therapeutic plasma concentrations. Complete elimination from plasma is typically achieved within 24 hours after single-dose administration [4].
Bioavailability and Tissue-Specific Penetration
Bioavailability Characteristics
The oral bioavailability of PD0325901 is consistently high across species, with values ranging from 56% to 109% in rat studies [1]. This high bioavailability indicates minimal first-pass hepatic metabolism and efficient absorption from the gastrointestinal tract. Clinical pharmacokinetic studies in humans have confirmed similar high bioavailability, though specific quantitative values have not been extensively reported in the literature [3].
Bioavailability is influenced by food intake, with concomitant food consumption resulting in delayed absorption (increased Tmax from 1 hour to 4 hours) and modest reductions in peak concentrations [2]. However, the overall systemic exposure (AUC) shows variable effects with food, suggesting that while absorption kinetics are altered, total drug exposure remains relatively preserved [2].
Tissue-Specific Penetration Patterns
PD0325901 demonstrates distinct tissue-specific penetration patterns that correlate with organ perfusion and the presence of drug efflux transporters. The compound achieves highest concentrations in liver tissue, where it exerts significant effects on hepatic MEK-MAPK signaling pathways [1] [9]. Pulmonary tissue also shows high drug accumulation, with lung concentrations sufficient to achieve greater than 86% inhibition of phosphorylated ERK at all tested doses [1].
Renal penetration is moderate, with kidney tissue concentrations intermediate between highly perfused organs (liver, lung) and poorly penetrated tissues (brain) [1]. The compound shows limited penetration into bone and muscle tissues, with concentrations in these compartments being significantly lower than in visceral organs [6].
Central nervous system penetration is particularly limited due to active efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier [5]. Studies in transgenic mice lacking these efflux transporters demonstrate only marginal increases in brain penetration, indicating that PD0325901 is a weak substrate for these transporters but still subject to their efflux activity [5]. This limited brain penetration may be advantageous for reducing central nervous system-related adverse effects while potentially limiting efficacy against brain metastases.
Tissue-Specific Pharmacodynamics
The tissue-specific distribution of PD0325901 directly correlates with its pharmacodynamic effects across different organs. In liver tissue, the compound achieves concentrations sufficient to inhibit phosphorylated ERK by 79% to 91% at the highest tested doses, with effects persisting for up to 4 days after a single dose [1]. Pulmonary tissue demonstrates even more pronounced pharmacodynamic effects, with ERK inhibition ranging from 86% to 99% across all dose levels [1].
The tissue-specific penetration patterns also influence the duration of pharmacodynamic effects. Liver tissue shows sustained MEK inhibition for up to 96 hours post-dose, while lung tissue demonstrates prolonged effects lasting up to 72 hours [1]. This differential tissue retention contributes to the overall pharmacological profile and may influence dosing strategies for specific therapeutic applications.
Metabolite Formation and Activity
Primary Metabolite: PD-0315209
The predominant metabolite of PD0325901 is PD-0315209, a carboxylic acid derivative formed through hepatic metabolism [1] [2] [3]. This metabolite represents the major circulating species in both preclinical and clinical studies, with metabolite-to-parent AUC ratios ranging from 0.4 to 1.8 across different studies and populations [2]. The formation of PD-0315209 appears to be consistent across species, with rat studies showing metabolite AUC values ranging from 18% to 40% of the parent compound [1].
The pharmacological activity of PD-0315209 is markedly reduced compared to the parent compound, contributing only approximately 3% of PD0325901's MEK inhibitory activity [7]. This significant reduction in activity means that while the metabolite circulates at substantial concentrations, it does not meaningfully contribute to the overall pharmacodynamic effects of the parent compound. The metabolite demonstrates minimal urinary excretion, with elimination occurring primarily through biliary pathways [8].
Secondary Metabolites
Beyond PD-0315209, PD0325901 metabolism produces several minor metabolites including PD-0326116 and various hydroxylated derivatives [8] [9]. PD-0326116 represents a secondary metabolite with minimal pharmacological activity and limited systemic exposure [8]. The formation of this metabolite appears to be species-dependent, with variable detection across different study populations.
Hydroxylated metabolites are formed through cytochrome P450-mediated oxidation, primarily involving hepatic microsomal enzymes [9]. These metabolites generally demonstrate reduced pharmacological activity compared to the parent compound and are subject to further metabolism through Phase II conjugation reactions [10]. The specific cytochrome P450 isoenzymes responsible for these oxidative transformations include CYP3A4 and other hepatic oxidases, though the relative contribution of each enzyme has not been fully characterized [9].
Metabolic Pathway Implications
The metabolic profile of PD0325901 has important implications for drug-drug interactions and individual patient variability. The involvement of cytochrome P450 enzymes in the metabolic pathway suggests potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes [9]. Genetic polymorphisms in cytochrome P450 enzymes may also contribute to interindividual variability in drug metabolism and systemic exposure [13].
The formation of pharmacologically inactive metabolites means that the therapeutic effects of PD0325901 are primarily attributable to the parent compound rather than active metabolites. This characteristic simplifies the pharmacokinetic-pharmacodynamic relationship and reduces the complexity of dose adjustments based on metabolic considerations [7]. However, the substantial circulating concentrations of metabolites may still contribute to certain adverse effects or drug interactions through mechanisms independent of MEK inhibition.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
KEGG Target based Classification of Drugs
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Dates
2: El-Hoss J, Cheng T, Carpenter EC, Sullivan K, Deo N, Mikulec K, Little DG, Schindeler A. A Combination of rhBMP-2 (Recombinant Human Bone Morphogenetic Protein-2) and MEK (MAP Kinase/ERK Kinase) Inhibitor PD0325901 Increases Bone Formation in a Murine Model of Neurofibromatosis Type I Pseudarthrosis. J Bone Joint Surg Am. 2014 Jul 16;96(14):e117. [Epub ahead of print] PubMed PMID: 25031379.
3: El-Hoss J, Kolind M, Jackson MT, Deo N, Mikulec K, McDonald MM, Little CB, Little DG, Schindeler A. Modulation of endochondral ossification by MEK inhibitors PD0325901 and AZD6244 (Selumetinib). Bone. 2014 Feb;59:151-61. doi: 10.1016/j.bone.2013.11.013. Epub 2013 Nov 20. PubMed PMID: 24269278.
4: Sheth PR, Liu Y, Hesson T, Zhao J, Vilenchik L, Liu YH, Mayhood TW, Le HV. Fully activated MEK1 exhibits compromised affinity for binding of allosteric inhibitors U0126 and PD0325901. Biochemistry. 2011 Sep 20;50(37):7964-76. doi: 10.1021/bi200542r. Epub 2011 Aug 26. PubMed PMID: 21793567.
5: Henderson YC, Chen Y, Frederick MJ, Lai SY, Clayman GL. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo. Mol Cancer Ther. 2010 Jul;9(7):1968-76. doi: 10.1158/1535-7163.MCT-10-0062. Epub 2010 Jun 29. PubMed PMID: 20587665; PubMed Central PMCID: PMC2935263.
6: Hennig M, Yip-Schneider MT, Wentz S, Wu H, Hekmatyar SK, Klein P, Bansal N, Schmidt CM. Targeting mitogen-activated protein kinase kinase with the inhibitor PD0325901 decreases hepatocellular carcinoma growth in vitro and in mouse model systems. Hepatology. 2010 Apr;51(4):1218-25. doi: 10.1002/hep.23470. PubMed PMID: 20112426.
7: Huang W, Yang AH, Matsumoto D, Collette W, Marroquin L, Ko M, Aguirre S, Younis HS. PD0325901, a mitogen-activated protein kinase kinase inhibitor, produces ocular toxicity in a rabbit animal model of retinal vein occlusion. J Ocul Pharmacol Ther. 2009 Dec;25(6):519-30. doi: 10.1089/jop.2009.0060. PubMed PMID: 19929595.
8: Ciuffreda L, Del Bufalo D, Desideri M, Di Sanza C, Stoppacciaro A, Ricciardi MR, Chiaretti S, Tavolaro S, Benassi B, Bellacosa A, Foà R, Tafuri A, Cognetti F, Anichini A, Zupi G, Milella M. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations. Neoplasia. 2009 Aug;11(8):720-31. PubMed PMID: 19649202; PubMed Central PMCID: PMC2713590.
9: Leyton J, Smith G, Lees M, Perumal M, Nguyen QD, Aigbirhio FI, Golovko O, He Q, Workman P, Aboagye EO. Noninvasive imaging of cell proliferation following mitogenic extracellular kinase inhibition by PD0325901. Mol Cancer Ther. 2008 Sep;7(9):3112-21. doi: 10.1158/1535-7163.MCT-08-0264. PubMed PMID: 18790789.
10: Liu D, Xing M. Potent inhibition of thyroid cancer cells by the MEK inhibitor PD0325901 and its potentiation by suppression of the PI3K and NF-kappaB pathways. Thyroid. 2008 Aug;18(8):853-64. doi: 10.1089/thy.2007.0357. PubMed PMID: 18651802; PubMed Central PMCID: PMC2857450.
11: Brown AP, Carlson TC, Loi CM, Graziano MJ. Pharmacodynamic and toxicokinetic evaluation of the novel MEK inhibitor, PD0325901, in the rat following oral and intravenous administration. Cancer Chemother Pharmacol. 2007 Apr;59(5):671-9. Epub 2006 Aug 31. PubMed PMID: 16944149.



